molecular formula C16H18N6O3S B12940970 9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine CAS No. 832717-12-1

9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine

Cat. No.: B12940970
CAS No.: 832717-12-1
M. Wt: 374.4 g/mol
InChI Key: PYWNNSRABMTFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and purine moieties, followed by their functionalization and coupling.

    Preparation of Pyridine Moiety: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Coupling with Purine: The purine ring can be synthesized separately and then coupled with the functionalized pyridine ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine: can be compared with other purine derivatives, such as:

Uniqueness

The uniqueness of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

832717-12-1

Molecular Formula

C16H18N6O3S

Molecular Weight

374.4 g/mol

IUPAC Name

9-(6-methylsulfonylpyridin-3-yl)-6-piperidin-4-yloxypurine

InChI

InChI=1S/C16H18N6O3S/c1-26(23,24)13-3-2-11(8-18-13)22-10-21-14-15(22)19-9-20-16(14)25-12-4-6-17-7-5-12/h2-3,8-10,12,17H,4-7H2,1H3

InChI Key

PYWNNSRABMTFIQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)N2C=NC3=C2N=CN=C3OC4CCNCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.